Methyl [3-(tributylstannyl)propyl]carbamate
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Overview
Description
Methyl [3-(tributylstannyl)propyl]carbamate is an organotin compound that features a carbamate group attached to a propyl chain, which is further bonded to a tributylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [3-(tributylstannyl)propyl]carbamate typically involves the reaction of tributylstannyl chloride with a suitable carbamate precursor. One common method is the reaction of tributylstannyl chloride with methyl [3-(hydroxypropyl)carbamate] in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl [3-(tributylstannyl)propyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other nucleophiles, such as halides or alkoxides.
Oxidation and Reduction: The stannyl group can be oxidized to form tin oxides or reduced to form tin hydrides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Reagents like halides (e.g., bromine or chlorine) in the presence of a catalyst such as palladium.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of new organotin compounds with different substituents.
Oxidation: Formation of tin oxides.
Reduction: Formation of tin hydrides.
Hydrolysis: Formation of amines and carbon dioxide.
Scientific Research Applications
Methyl [3-(tributylstannyl)propyl]carbamate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-tin bonds.
Material Science: Employed in the preparation of organotin polymers and materials with unique properties.
Biological Studies: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicinal Chemistry: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl [3-(tributylstannyl)propyl]carbamate involves its interaction with molecular targets through its carbamate and stannyl groups. The carbamate group can form hydrogen bonds and interact with enzymes, while the stannyl group can participate in organometallic reactions. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl [3-(trimethoxysilyl)propyl]carbamate
- Methyl [3-(triethoxysilyl)propyl]carbamate
- Methyl [3-(triisopropoxysilyl)propyl]carbamate
Uniqueness
Methyl [3-(tributylstannyl)propyl]carbamate is unique due to the presence of the tributylstannyl group, which imparts distinct chemical reactivity and potential applications compared to other carbamate compounds. The stannyl group allows for unique organometallic reactions and interactions that are not possible with silicon-based carbamates.
Properties
CAS No. |
105941-72-8 |
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Molecular Formula |
C17H37NO2Sn |
Molecular Weight |
406.2 g/mol |
IUPAC Name |
methyl N-(3-tributylstannylpropyl)carbamate |
InChI |
InChI=1S/C5H10NO2.3C4H9.Sn/c1-3-4-6-5(7)8-2;3*1-3-4-2;/h1,3-4H2,2H3,(H,6,7);3*1,3-4H2,2H3; |
InChI Key |
FNMRUIMTOMNHSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CCCNC(=O)OC |
Origin of Product |
United States |
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